Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Übersicht

Beschreibung

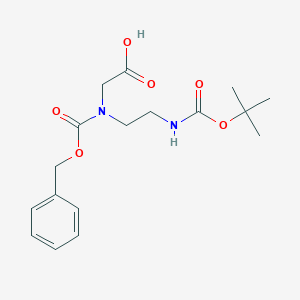

Z-N-(N-beta-Boc-aminoethyl)-gly-OH: is a synthetic compound used primarily in biochemical research. It is known for its role in proteomics and other biochemical studies. The compound has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH typically involves the protection of amino groups and the coupling of glycine derivatives. The process often starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected aminoethyl group with glycine. The reaction conditions usually involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Z-N-(N-beta-Boc-aminoethyl)-gly-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected aminoethyl-glycine derivatives.

Wissenschaftliche Forschungsanwendungen

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is widely used in scientific research, including:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of biochemical reagents and diagnostic tools.

Wirkmechanismus

The mechanism of action of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Z-N-(N-beta-Boc-aminoethyl)-L-alanine

- Z-N-(N-beta-Boc-aminoethyl)-L-valine

- Z-N-(N-beta-Boc-aminoethyl)-L-leucine

Uniqueness

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is unique due to its specific structure, which allows for selective reactions and high stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis.

Biologische Aktivität

Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a compound that has garnered attention in the field of peptide synthesis and biological research due to its structural components and potential biological activities. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an amino acid derivative that incorporates a glycine moiety protected by the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups. These protective groups play a crucial role in preventing undesired reactions during peptide synthesis, facilitating the controlled assembly of peptides.

The compound's structure allows it to participate in various biochemical processes:

- Role in Peptide Synthesis : this compound serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while maintaining stability against hydrolysis and oxidation during synthesis.

- Cellular Effects : The peptides synthesized using this compound can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The specific effects depend on the sequence and structure of the resulting peptides.

The biological activity of this compound is primarily indirect, as it acts as a precursor for biologically active peptides. The mechanism involves:

- Protection and Deprotection : The Boc and Z groups are removed under specific conditions (e.g., acidic or basic environments), allowing the formation of peptide bonds. This process is essential for creating peptides that can interact with biological targets .

- Influence on Peptide Structure : The structural characteristics imparted by the glycine moiety contribute to the conformational flexibility of synthesized peptides, which can enhance their binding affinity to target proteins or receptors.

1. Inhibition Studies

Research has indicated that peptides synthesized from this compound can exhibit inhibitory effects on specific enzymes. For instance, studies have shown that certain peptide constructs can inhibit metallo-β-lactamases (MBLs) by sequestering zinc ions, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria .

| Peptide | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Peptide A | NDM-1 | 13 | Inhibition via Zn2+ chelation |

| Peptide B | MBLs | 12 | Direct removal of Zn2+ |

2. Cellular Impact Studies

In vitro studies have demonstrated that peptides derived from this compound can affect cell viability and proliferation. For example, one study reported that certain peptide sequences led to increased apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Transport and Distribution

The distribution of peptides synthesized using this compound is influenced by their molecular weight, charge, and hydrophobicity. These factors determine their ability to penetrate cellular membranes and reach intracellular targets. Research indicates that modifications to the peptide structure can enhance cellular uptake and bioavailability .

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFRSUKEDBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427287 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34046-07-6 | |

| Record name | Z-(Boc-aminoethyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.